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Compound of Interest

Compound Name: 1-(Indolin-7-yl)ethanone

CAS No.: 104019-19-4

Cat. No.: B033993 Get Quote

Introduction
1-(Indolin-7-yl)ethanone is a substituted indoline derivative of significant interest in medicinal

chemistry and drug discovery. The indoline scaffold is a core structural motif in numerous

biologically active compounds. The addition of an acetyl group at the 7-position of the indoline

ring can significantly influence its physicochemical properties and biological activity. Therefore,

unambiguous structural confirmation and purity assessment of 1-(Indolin-7-yl)ethanone are

critical for its application in research and development. This application note provides a detailed

guide to the analytical methods for the comprehensive characterization of this compound,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-

Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR)

spectroscopy.

Analytical Workflow
A multi-technique approach is essential for the robust characterization of 1-(Indolin-7-
yl)ethanone. The logical flow of analysis ensures confirmation of the molecular structure, and

assessment of purity, and provides a comprehensive data package for regulatory submissions

or publication.
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Figure 1: Comprehensive analytical workflow for the characterization of 1-(Indolin-7-
yl)ethanone.
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NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure

of 1-(Indolin-7-yl)ethanone. A combination of one-dimensional (¹H, ¹³C) and two-dimensional

(COSY, HSQC, HMBC) NMR experiments provides unambiguous assignment of all proton and

carbon signals.

¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment of

hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration

of the signals are used to determine the structure.

Protocol:

Sample Preparation: Dissolve 5-10 mg of 1-(Indolin-7-yl)ethanone in approximately 0.6 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: 400 MHz or higher

Temperature: 298 K

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Number of Scans: 16-32

Relaxation Delay: 1-2 s

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or

an internal standard (e.g., TMS at 0 ppm).

Expected ¹H NMR Data:
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Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-4 ~7.5 d ~7.5 1H

H-5 ~6.8 t ~7.5 1H

H-6 ~7.2 d ~7.5 1H

H-2 ~3.6 t ~8.5 2H

H-3 ~3.1 t ~8.5 2H

NH ~4.5 br s - 1H

COCH₃ ~2.6 s - 3H

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is

crucial for achieving good signal dispersion, especially for the aromatic protons. CDCl₃ is a

common solvent for many organic compounds, but if the compound has poor solubility or if

exchangeable protons (like the NH proton) are of particular interest, DMSO-d₆ is a better

choice as it reduces the rate of proton exchange.

¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

The chemical shift of each carbon signal is indicative of its chemical environment.

Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument Parameters:

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)

Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2 s

Data Processing: Similar to ¹H NMR, apply Fourier transform and corrections. Reference the

spectrum to the solvent peak.

Expected ¹³C NMR Data:

Carbon Chemical Shift (δ, ppm)

C=O ~198

C-7 ~130

C-3a ~150

C-7a ~120

C-4 ~128

C-5 ~118

C-6 ~125

C-2 ~47

C-3 ~29

COCH₃ ~28

Expertise & Experience: The expected chemical shifts are predicted based on the known data

for indoline and the expected electronic effects of the acetyl substituent.[1] The electron-

withdrawing acetyl group will deshield the attached aromatic carbon (C-7) and the carbonyl

carbon will appear at a characteristic downfield shift.

Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to

determine the molecular weight of a compound and can provide structural information through

analysis of fragmentation patterns.

Protocol:
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Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable

solvent like methanol or acetonitrile.

Ionization Method:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides

detailed fragmentation patterns.

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of

compounds, including those that are less volatile or thermally labile. Often provides a

strong molecular ion peak.

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or

Orbitrap is recommended for accurate mass measurement to confirm the elemental

composition.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Expected MS Data:

Molecular Formula: C₁₀H₁₁NO

Exact Mass: 161.0841 g/mol

Molecular Ion Peak [M]⁺ (EI) or [M+H]⁺ (ESI): m/z = 161 or 162

Key Fragmentation Pattern (EI): A characteristic loss of the methyl group (•CH₃) from the

molecular ion to give a prominent peak at m/z = 146 is expected.[2][3] Further fragmentation

may involve the loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion.

Trustworthiness: High-resolution mass spectrometry provides a self-validating system for the

elemental composition. A measured mass that is within a few parts per million (ppm) of the

calculated exact mass provides very high confidence in the assigned molecular formula.

High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each

component in a mixture. For the characterization of 1-(Indolin-7-yl)ethanone, it is primarily
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used to determine its purity.

Protocol:

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a

compatible solvent at a concentration of approximately 1 mg/mL. Further dilute to a working

concentration (e.g., 10-100 µg/mL).

HPLC System:

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good

starting point.

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing

0.1% formic acid or trifluoroacetic acid, is typically used for good peak shape.

Flow Rate: 1.0 mL/min

Detection: UV detector at a wavelength where the compound has significant absorbance

(e.g., determined by UV-Vis spectroscopy).

Data Analysis: The purity of the sample is determined by calculating the area percentage of

the main peak relative to the total area of all peaks in the chromatogram.

Typical HPLC Conditions:

Parameter Condition

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient 10-90% B over 15 min

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Detection UV at 254 nm
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Authoritative Grounding: The use of reversed-phase HPLC with a C18 column is a standard

and widely accepted method for the analysis of small organic molecules like indole derivatives.

[4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which

excites molecular vibrations. It is used to identify the functional groups present in a molecule.

Protocol:

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or Attenuated

Total Reflectance - ATR) or as a thin film.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration

~3350 N-H Stretching

~3050 Aromatic C-H Stretching

~2950 Aliphatic C-H Stretching

~1660 C=O (ketone) Stretching

~1600, 1480 Aromatic C=C Stretching

~1360 C-N Stretching
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Expertise & Experience: The N-H stretching vibration in indolines typically appears as a sharp

to medium band around 3350 cm⁻¹. The carbonyl (C=O) stretching of the acetyl group is

expected to be a strong, sharp band around 1660 cm⁻¹.[7]

Conclusion
The combination of NMR, MS, HPLC, and FT-IR provides a comprehensive and robust

analytical package for the characterization of 1-(Indolin-7-yl)ethanone. Each technique

provides a unique piece of information that, when combined, allows for the unambiguous

confirmation of the structure and purity of the compound. This detailed characterization is a

prerequisite for its use in any research or development setting, ensuring the reliability and

reproducibility of subsequent studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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